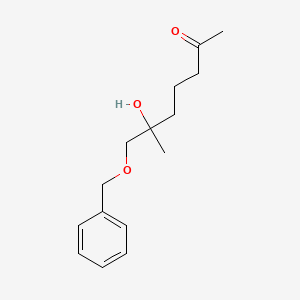
3-(4-Hydroxyanilino)-1-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Hydroxyanilino)-1-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrrole ring substituted with hydroxyanilino and hydroxyphenyl groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyanilino)-1-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyaniline with 4-hydroxybenzaldehyde, followed by cyclization to form the pyrrole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Hydroxyanilino)-1-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(4-Hydroxyanilino)-1-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Hydroxyanilino)-1-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione
- 3-[(3,5-dibromo-4-hydroxyanilino)sulfonyl]benzoic acid
- 2-[2-(3,5-ditert-butyl-4-hydroxyanilino)-2-oxoethyl]sulfanyl-N-(3,5-ditert-butyl-4-hydroxyphenyl)acetamide
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Eigenschaften
| 90637-66-4 | |
Molekularformel |
C16H12N2O4 |
Molekulargewicht |
296.28 g/mol |
IUPAC-Name |
3-(4-hydroxyanilino)-1-(4-hydroxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H12N2O4/c19-12-5-1-10(2-6-12)17-14-9-15(21)18(16(14)22)11-3-7-13(20)8-4-11/h1-9,17,19-20H |
InChI-Schlüssel |
HCJRKEDFTBOWFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=CC(=O)N(C2=O)C3=CC=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole](/img/structure/B14361620.png)
![5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol](/img/structure/B14361628.png)
![7-[Propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14361633.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-(diphenylmethyl)urea](/img/structure/B14361636.png)



